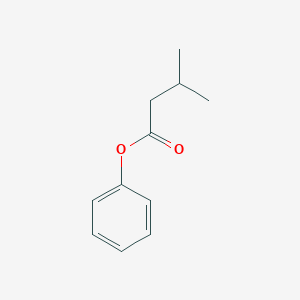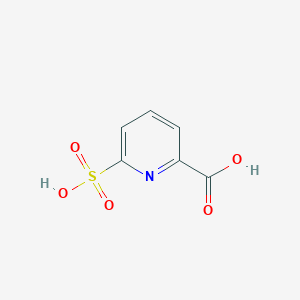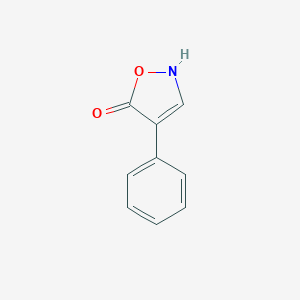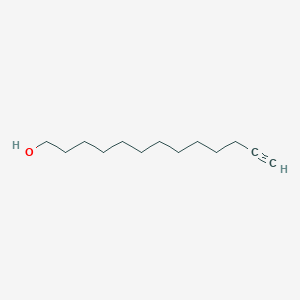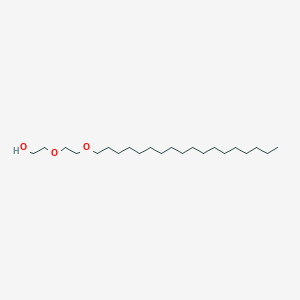
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione, also known as juglone, is a natural organic compound found in the leaves, bark, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
Juglone exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis, or programmed cell death. Juglone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cellular survival.
Efectos Bioquímicos Y Fisiológicos
Juglone has been shown to have various biochemical and physiological effects on the body. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Juglone has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Juglone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. One area of interest is its potential as a therapeutic agent for cancer. Juglone has been shown to exhibit anticancer effects in various types of cancer cells, and further research is needed to determine its efficacy and safety in animal and human studies. Another area of interest is its potential as a natural herbicide in agriculture. Juglone has been shown to be effective in controlling weeds and pests, and further research is needed to optimize its use and minimize its impact on the environment. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione's ability to remove heavy metals from contaminated soil and water makes it a potential tool for environmental remediation. Further research is needed to determine its effectiveness and feasibility in real-world applications.
Métodos De Síntesis
Juglone can be synthesized through the oxidation of juglansin, a natural compound found in the black walnut tree. The process involves the use of potassium permanganate and sulfuric acid to oxidize juglansin, resulting in the formation of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. The synthesis method has been optimized to increase the yield of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione and reduce the production of unwanted byproducts.
Aplicaciones Científicas De Investigación
Juglone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to exhibit anticancer, antidiabetic, and neuroprotective effects. In agriculture, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been used as a natural herbicide to control weeds and pests. In environmental science, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been studied for its potential to remove heavy metals from contaminated soil and water.
Propiedades
Número CAS |
15254-72-5 |
|---|---|
Nombre del producto |
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
Fórmula molecular |
C13H10O7 |
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
6-acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O7/c1-4(14)7-11(17)8-5(15)3-6(20-2)10(16)9(8)13(19)12(7)18/h3,17-19H,1-2H3 |
Clave InChI |
GEOIFUNYZMDHEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
SMILES canónico |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




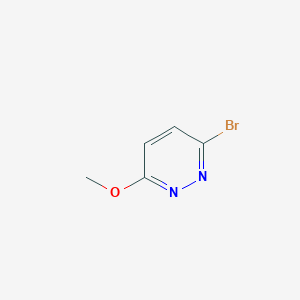
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)


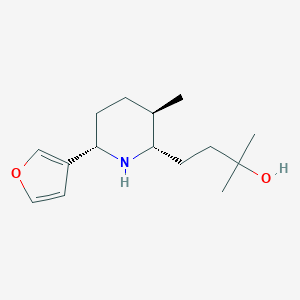
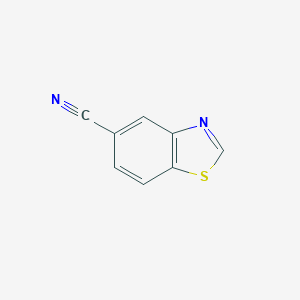
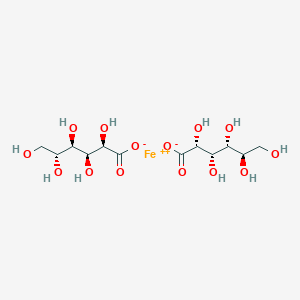
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
